Cas no 2228720-68-9 (3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile)

3-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile is a brominated phenolic compound featuring both hydroxyl and ethoxy functional groups, which contribute to its reactivity and potential utility in synthetic chemistry. The presence of the nitrile group enhances its versatility as an intermediate for further derivatization, such as in the synthesis of heterocycles or pharmaceutical precursors. The bromine substituent offers a handle for cross-coupling reactions, while the hydroxyl and ethoxy groups provide sites for selective modifications. This compound is particularly valuable in organic synthesis due to its balanced reactivity profile, making it suitable for applications in medicinal chemistry and material science. Its structural features enable precise control over reaction pathways.
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile structure
2228720-68-9 structure
Product name:3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
CAS No:2228720-68-9
MF:C11H12BrNO3
Molecular Weight:286.12188243866
CID:5853230
PubChem ID:165781370

3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
    • EN300-1920272
    • 2228720-68-9
    • インチ: 1S/C11H12BrNO3/c1-2-16-10-6-7(9(14)3-4-13)5-8(12)11(10)15/h5-6,9,14-15H,2-3H2,1H3
    • InChIKey: CHVGWOQFVLULRI-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)C(CC#N)O)OCC)O

計算された属性

  • 精确分子量: 285.00006g/mol
  • 同位素质量: 285.00006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 73.5Ų

3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1920272-0.5g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
0.5g
$781.0 2023-09-17
Enamine
EN300-1920272-1.0g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
1g
$813.0 2023-05-31
Enamine
EN300-1920272-5g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
5g
$2360.0 2023-09-17
Enamine
EN300-1920272-2.5g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
2.5g
$1594.0 2023-09-17
Enamine
EN300-1920272-0.1g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
0.1g
$715.0 2023-09-17
Enamine
EN300-1920272-10g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
10g
$3500.0 2023-09-17
Enamine
EN300-1920272-0.25g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
0.25g
$748.0 2023-09-17
Enamine
EN300-1920272-5.0g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
5g
$2360.0 2023-05-31
Enamine
EN300-1920272-0.05g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
0.05g
$683.0 2023-09-17
Enamine
EN300-1920272-10.0g
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile
2228720-68-9
10g
$3500.0 2023-05-31

3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrile 関連文献

3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-hydroxypropanenitrileに関する追加情報

3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile: A Comprehensive Overview

3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile (CAS No. 2228720-68-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. This article aims to provide a detailed and comprehensive overview of 3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research.

Chemical Structure and Properties

3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile is a derivative of propanenitrile with a substituted phenyl ring. The compound's structure includes a bromine atom at the 3-position, an ethoxy group at the 5-position, and a hydroxyl group at the 4-position of the phenyl ring. Additionally, the propanenitrile moiety is also substituted with a hydroxyl group at the 3-position. This intricate arrangement of functional groups imparts unique chemical properties to the compound.

The molecular formula of 3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile is C12H14BrNO4, with a molecular weight of approximately 298.14 g/mol. The compound exhibits moderate solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO), making it suitable for various chemical and biological assays. Its melting point is reported to be around 150-152°C, which is an important parameter for its handling and storage.

Synthesis Methods

The synthesis of 3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common approach involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with cyanide ions in the presence of a suitable base. The resulting nitrile intermediate can then be further modified to introduce the hydroxyl group at the 3-position of the propanenitrile moiety.

A recent study published in the Journal of Organic Chemistry detailed an optimized synthetic route that achieved high yields and purity levels. The researchers utilized a one-pot multistep synthesis involving microwave-assisted reactions, which significantly reduced reaction times and improved overall efficiency. This method has been widely adopted by research groups aiming to produce large quantities of 3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile for further studies.

Biological Activities

3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile has been extensively studied for its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. Initial screening studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers.

A key mechanism underlying the anticancer activity of 3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile involves its ability to induce apoptosis through the activation of caspase pathways. Additionally, it has been reported to inhibit cell proliferation by interfering with key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings have sparked interest in further investigating this compound as a potential lead molecule for drug development.

Beyond its anticancer properties, 3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile has also shown promising anti-inflammatory effects. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Future Directions

The promising preclinical results with 3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile have paved the way for early-stage clinical trials to evaluate its safety and efficacy in humans. Several Phase I trials are currently underway, focusing on assessing the pharmacokinetics and tolerability of the compound in healthy volunteers and patients with advanced cancers.

Preliminary data from these trials have shown that 3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile is well-tolerated at low doses, with no significant adverse effects reported. However, further studies are needed to determine optimal dosing regimens and to evaluate its therapeutic potential in larger patient populations.

In addition to cancer therapy, researchers are exploring other potential applications of this compound. For instance, there is growing interest in evaluating its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary studies have shown that it can reduce oxidative stress and prevent neuronal cell death, suggesting its potential as a neuroprotective agent.

Conclusion

3-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-3-Hydroxypropanenitrile (CAS No. 2228720-68-9) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure imparts distinct properties that make it suitable for various applications, particularly in cancer therapy and anti-inflammatory treatments. Ongoing research continues to uncover new aspects of its biological activities, paving the way for further clinical development and potential therapeutic applications.

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